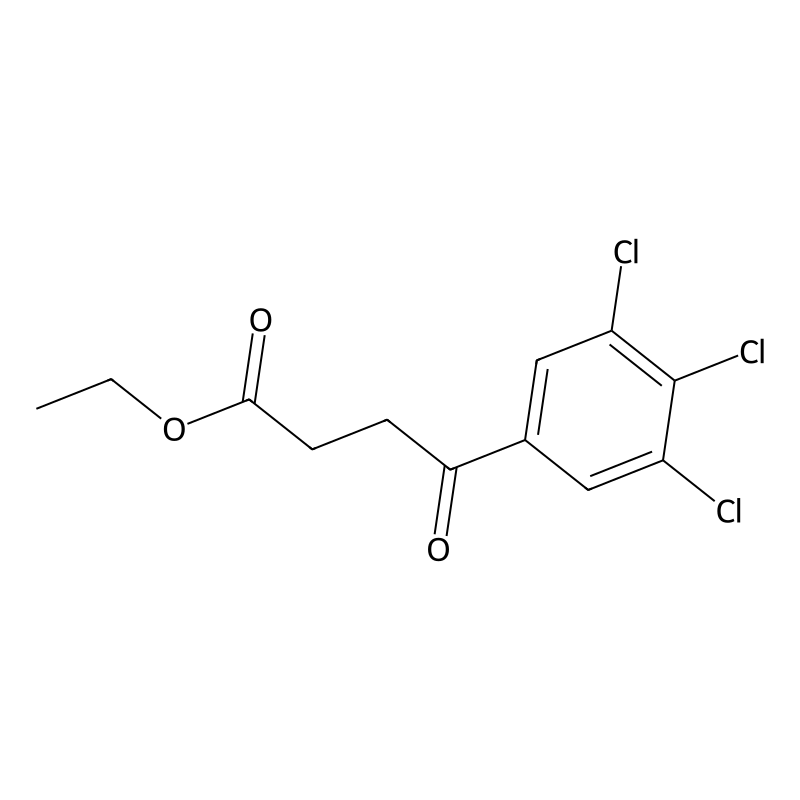Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate is an organic compound with the molecular formula . This compound is characterized by a trichlorophenyl group attached to a butanoate ester, which contributes to its unique chemical properties and reactivity. The presence of three chlorine atoms on the phenyl ring enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses and biological applications .
- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.
- Reduction: The keto group can be reduced to an alcohol.
- Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are common oxidizing agents used.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as reducing agents.
- Substitution: Nucleophiles such as amines or thiols can be utilized under basic conditions for substitution reactions.
Major Products Formed- Oxidation: Produces 3,4,5-trichlorobenzoic acid.
- Reduction: Yields ethyl 4-(3,4,5-trichlorophenyl)-4-hydroxybutanoate.
- Substitution: Results in various substituted derivatives depending on the nucleophile used .
- Oxidation: Produces 3,4,5-trichlorobenzoic acid.
- Reduction: Yields ethyl 4-(3,4,5-trichlorophenyl)-4-hydroxybutanoate.
- Substitution: Results in various substituted derivatives depending on the nucleophile used .
Research indicates that ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties. The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The hydrolysis of the ester group releases active metabolites that can influence cellular processes .
The synthesis of ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate generally involves the esterification of 3,4,5-trichlorophenylacetic acid with ethyl acetoacetate. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and requires refluxing the reaction mixture. Purification is achieved through distillation or recrystallization. In industrial settings, continuous flow reactors may be employed to enhance yield and product consistency by optimizing reaction conditions .
Ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate finds diverse applications across various fields:
- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
- Biology: Explored for potential use in drug development due to its biological activity.
- Industry: Utilized in producing agrochemicals and other industrial chemicals .
Studies on the interactions of ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate with biological systems have highlighted its potential effects on enzyme activity and cellular signaling pathways. The unique structure of this compound allows it to engage with specific targets within cells, which could lead to therapeutic applications or insights into biochemical processes .
Several compounds share structural similarities with ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate:
- Ethyl 4-(2,4,6-trichlorophenyl)-4-oxobutanoate
- Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate
- Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Uniqueness
The uniqueness of ethyl 4-(3,4,5-trichlorophenyl)-4-oxobutanoate lies in the specific positioning of the chlorine atoms on the phenyl ring. This arrangement significantly influences its reactivity and interaction with biological targets compared to similar compounds. Such structural distinctions can lead to varied pharmacological properties and applications in medicinal chemistry .








